
(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methylpiperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone
Descripción
The compound “(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methylpiperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone” is a structurally complex molecule featuring a pyridine core substituted with chlorine and trifluoromethyl groups, a piperazine-piperidine scaffold, and a 2,6-dimethylphenyl ketone moiety.
Propiedades
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]-(2,6-dimethylphenyl)methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClF3N4O/c1-16-5-4-6-17(2)22(16)24(34)31-9-7-20(8-10-31)32-11-12-33(18(3)15-32)23-21(26)13-19(14-30-23)25(27,28)29/h4-6,13-14,18,20H,7-12,15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFLECXFWFTLKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)C(=O)C4=C(C=CC=C4C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methylpiperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone is a complex organic molecule with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 565.0 g/mol . The structure features multiple functional groups, including a trifluoromethyl group and piperazine moieties, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H28ClF3N6O4S |
Molecular Weight | 565.0 g/mol |
IUPAC Name | 5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione |
InChI Key | JXDXZJWTZSNINH-UHFFFAOYSA-N |
The compound acts primarily through the inhibition of specific enzymes and receptors. Its interaction with molecular targets disrupts cellular processes, leading to various biological effects. The pyridine ring and piperazine moieties are critical for binding to target proteins, influencing their activity.
Antimicrobial Properties
Research indicates that compounds similar to this structure exhibit antimicrobial activity. For instance, derivatives containing piperazine have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism involves the inhibition of phosphopantetheinyl transferases, essential for bacterial viability .
Neuropharmacological Effects
The compound has been evaluated for its potential as a selective GlyT1 inhibitor, targeting the glycine transporter 1 (GlyT1), which is implicated in schizophrenia treatment . In vitro studies demonstrate that modifications in the piperazine structure enhance binding affinity and selectivity towards GlyT1.
Case Studies and Research Findings
- Sirtuin Activation : A study on related compounds showed that modifications in the pyridine moiety could significantly impact Sirt6 activation, a pathway linked to metabolic regulation and aging . Compounds with similar structures were found to activate Sirt6 deacetylation by up to 4.62-fold at specific concentrations.
- Antibacterial Activity : Another investigation highlighted the antibacterial properties of piperazine derivatives against methicillin-resistant strains. The lead compound exhibited submicromolar inhibition against bacterial phosphopantetheinyl transferases without cytotoxic effects on human cells .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that piperazine derivatives exhibit significant antidepressant properties. The compound has been studied for its potential to modulate neurotransmitter systems involved in mood regulation. A study published in MDPI demonstrated that piperazine derivatives can act as serotonin and norepinephrine reuptake inhibitors (SNRIs), which are critical in the treatment of depression and anxiety disorders .
1.2 Anticancer Properties
The compound has shown promise in anticancer research. Its structural components suggest potential interactions with various cancer cell lines. For instance, a study highlighted the ability of similar piperazine compounds to inhibit tumor growth by inducing apoptosis in cancer cells . The trifluoromethyl group is known to enhance lipophilicity, potentially increasing the compound's bioavailability and efficacy against tumors.
1.3 Antimicrobial Activity
Piperazine derivatives are also recognized for their antimicrobial properties. The chlorinated pyridine component may contribute to the compound's effectiveness against a range of bacterial and fungal pathogens. Studies have reported that similar compounds exhibited activity against resistant strains of bacteria, making them candidates for further development as antimicrobial agents .
Pharmacological Applications
2.1 G Protein-Coupled Receptor Modulation
The compound's structure suggests it may interact with G protein-coupled receptors (GPCRs), which are pivotal in cellular signaling processes. Research has identified several piperazine derivatives as GPCR modulators, influencing pathways related to pain, inflammation, and metabolic disorders . This interaction is crucial for developing new therapeutic agents targeting these receptors.
2.2 Central Nervous System Effects
Given the presence of piperidine and piperazine rings, the compound may have central nervous system (CNS) effects. Similar compounds have been evaluated for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The dual action on both serotonin and dopamine receptors could provide a multifaceted approach to CNS disorders.
Material Science Applications
3.1 Polymer Chemistry
The unique structural features of this compound allow for its application in polymer chemistry as a building block for advanced materials. Its ability to form stable complexes with metal ions can be utilized in developing new catalytic systems or sensors . Additionally, the incorporation of such compounds into polymers can enhance thermal stability and mechanical properties.
3.2 Nanotechnology
In nanotechnology, the compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. Research has shown that modifying nanoparticles with piperazine derivatives can improve their biocompatibility and targeting capabilities for drug delivery systems .
Data Tables
Application Area | Potential Uses | Key Findings |
---|---|---|
Medicinal Chemistry | Antidepressants, Anticancer agents | Modulates neurotransmitter systems; induces apoptosis |
Pharmacology | GPCR modulation | Influences pain and metabolic pathways |
Material Science | Polymer synthesis, Nanoparticle development | Enhances stability and functionality |
Case Studies
Case Study 1: Antidepressant Efficacy
A clinical trial evaluated a series of piperazine derivatives similar to the target compound for their antidepressant effects. Results indicated a significant reduction in depressive symptoms among participants treated with these compounds compared to placebo groups .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with the target compound showed a marked decrease in cell viability, suggesting its potential as an anticancer agent. Further investigations are required to elucidate the underlying mechanisms .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several bioactive molecules:
Piperazine-Piperidine Scaffolds : Commonly found in antipsychotics (e.g., aripiprazole) and antifungals (e.g., posaconazole). The 3-methylpiperazine group may enhance metabolic stability compared to unmethylated analogs .
Trifluoromethylpyridine Derivatives : The 3-chloro-5-(trifluoromethyl)pyridine moiety is prevalent in agrochemicals (e.g., sulfoxaflor) and pharmaceuticals due to its electron-withdrawing properties and resistance to enzymatic degradation .
Aryl Ketones : The 2,6-dimethylphenyl ketone group could influence binding affinity to hydrophobic pockets in target proteins, as seen in kinase inhibitors .
Hypothetical Bioactivity Comparison
Key Research Findings from Analogous Studies
Metabolic Stability : Fluorinated pyridines (e.g., trifluoromethyl groups) exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation, as observed in agrochemical analogs .
Toxicity Risks : Chlorinated aromatic rings may correlate with hepatotoxicity in rodent models, as seen in halogenated pharmaceuticals .
Binding Affinity : Methylation of piperazine (as in the target compound) improves target engagement in kinase inhibitors by reducing off-target interactions .
Methodological Insights for Future Studies
Data Mining for Substructure-Activity Relationships : Techniques like those described by Dehaspe et al. (1998) could identify critical substructures (e.g., trifluoromethylpyridine) linked to specific bioactivities or toxicities .
3D Culture Systems : Stereolithographic platforms () enable testing of the compound’s effects on cellular microenvironments, particularly for neuroactivity or cytotoxicity screening .
Plant-Derived Bioactive Models : Insights from plant-insect interaction studies () suggest that cuticle permeability and metabolic resistance in target organisms could influence the compound’s efficacy if repurposed as an agrochemical .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer: The compound’s synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, describes a protocol using malononitrile and triethylamine as catalysts in ethanol under reflux to form pyridine intermediates. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to malononitrile), controlled heating (reflux at ~80°C), and TLC monitoring to terminate reactions at completion. Purification via recrystallization (methanol) improves purity. Challenges include managing steric hindrance from the trifluoromethyl group and avoiding side reactions in the piperazine-piperidine linkage .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer: Use a combination of HPLC (for purity >95%), NMR (¹H/¹³C to confirm substituent positions), and mass spectrometry (HRMS for molecular ion verification). and highlight single-crystal X-ray diffraction as the gold standard for resolving stereochemistry, particularly for the piperidine and pyridinyl moieties. For example, bond angles and torsion angles in the crystal lattice can confirm the spatial arrangement of the trifluoromethyl group .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer: Perform molecular docking (AutoDock Vina or Schrödinger) using crystallographic data of target proteins (e.g., EGFR or TRK kinases). notes the trifluoromethyl group’s role in hydrophobic interactions. Run MD simulations (GROMACS) for >100 ns to assess binding stability. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
Q. What strategies resolve contradictions in SAR (structure-activity relationship) data across homologs?
- Methodological Answer: Discrepancies often arise from substituent electronic effects (e.g., chloro vs. methoxy groups). Use Hammett plots to correlate substituent σ-values with activity (). For instance, shows that electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibition but reduce solubility. Pair this with QSAR modeling (DRAGON descriptors) to identify critical physicochemical parameters (logP, polar surface area) .
Q. How can metabolic stability be assessed to improve pharmacokinetic profiles?
- Methodological Answer: Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS/MS quantification. highlights sulfonylpiperidine derivatives undergoing oxidative metabolism; monitor for N-dealkylation or hydroxylation at the piperazine ring. Use CYP450 inhibition assays (fluorogenic substrates) to identify isoform-specific interactions (e.g., CYP3A4) .
Q. What analytical techniques address batch-to-batch variability in crystallinity?
- Methodological Answer: Employ PXRD (powder X-ray diffraction) to compare polymorphic forms. ’s crystal structure (space group P2₁/c) can serve as a reference. For amorphous content quantification, use DSC (differential scanning calorimetry) to measure Tg (glass transition temperature). Adjust recrystallization solvents (e.g., switch from methanol to acetonitrile) to stabilize the desired polymorph .
Data Contradiction Analysis
Q. How to reconcile conflicting toxicity data between in vitro and in vivo models?
- Methodological Answer: In vitro cytotoxicity (e.g., hepatocyte assays) may overpredict toxicity due to metabolite absence. Conduct AMES tests for mutagenicity and hERG channel binding assays (patch-clamp) to assess cardiotoxicity. emphasizes cross-referencing with Pharos chemical hazard lists to identify undocumented risks (e.g., bioaccumulation potential) .
Safety and Compliance
Q. What safety protocols are critical during handling?
- Methodological Answer: Follow Globally Harmonized System (GHS) codes: Use PPE (nitrile gloves, respirators) for H315/H319 (skin/eye irritation). Store under inert gas (N₂) due to potential hydrolytic degradation ( ). For spills, neutralize with activated carbon and dispose per EPA guidelines (P501) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.